Home > Products > Screening Compounds P137282 > BRD4 degrader AT1
BRD4 degrader AT1 -

BRD4 degrader AT1

Catalog Number: EVT-261432
CAS Number:
Molecular Formula: C48H58ClN9O5S3
Molecular Weight: 972.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD4 degrader AT1 is an analogue of MZ1. It shows improved selectivity for BRD4 degradation.

MZ1

  • Compound Description: MZ1 is a heterobifunctional PROTAC degrader molecule designed to selectively degrade the bromodomain-containing protein 4 (BRD4) [, , ]. It consists of the BET bromodomain inhibitor JQ1 linked to a Von Hippel-Lindau (VHL) E3 ligase recruiting ligand [, ]. This bifunctional nature allows MZ1 to simultaneously bind BRD4 and VHL, inducing proximity-driven ubiquitination and subsequent proteasomal degradation of BRD4 [, ]. Studies show MZ1 displays potent anti-proliferative activity in various cancer cell lines, including acute myeloid leukemia (AML) and diffuse large B-cell lymphoma [, ].
  • Relevance: MZ1 serves as the basis for the structure-based design of the more selective BRD4 degrader, AT1 []. Both compounds share the core JQ1 moiety for BRD4 binding. The enhanced selectivity of AT1 is attributed to modifications introduced based on the crystal structure of the MZ1-VHL-BRD4 ternary complex, optimizing interactions within this complex [].

CisMZ1

  • Compound Description: CisMZ1 is a structurally similar, inactive epimer of the BRD4 degrader MZ1 []. It serves as a negative control in experiments to assess the specific activity of MZ1 []. Unlike MZ1, cisMZ1 does not exhibit significant anti-proliferative activity or induce apoptosis in diffuse large B cell lymphoma cell lines, highlighting the importance of stereochemistry for the biological activity of these degraders [].
  • Relevance: The comparison with the inactive cisMZ1 emphasizes the importance of the specific stereochemistry in MZ1 and, by extension, in the structurally related AT1, for their potent and selective degradation of BRD4 [, ].
Synthesis Analysis

The synthesis of BRD4 degrader AT1 involves several key steps. Initially, a structural modification of the known compound VH032 was performed. The tert-Leucine side chain in VH032 was replaced with penicillamine to enhance selectivity for BRD4. This modification was crucial in improving the binding affinity and selectivity for BRD4 over other bromodomain-containing proteins .

The synthesis process includes:

  • Design: Utilizing structure-based design principles to create analogs with varying linker lengths and functionalities.
  • Synthesis Techniques: Employing standard organic synthesis methods, including coupling reactions to form thioether linkages between the VHL ligand and the JQ1 moiety.
  • Purification: Compounds were purified using high-performance liquid chromatography to ensure high purity for biological testing .
Molecular Structure Analysis

The molecular structure of BRD4 degrader AT1 can be described in terms of its key components:

  • Core Structure: The compound features a VHL ligand linked to a JQ1-derived moiety through a thioether bond.
  • Binding Domains: The structure allows for simultaneous interaction with both the BRD4 bromodomain (specifically BD2) and the VHL E3 ligase.
  • Data: Crystallographic studies have revealed that AT1 forms stable ternary complexes with BRD4 BD2 and VHL, demonstrating cooperative binding characteristics .
Chemical Reactions Analysis

BRD4 degrader AT1 engages in several chemical reactions critical to its mechanism:

  • Ubiquitination Reaction: Upon binding to BRD4 and VHL, AT1 facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.
  • Stability Studies: Isothermal titration calorimetry has been employed to analyze the stability and affinity of the ternary complex formed by AT1, BRD4 BD2, and VHL, revealing a high degree of cooperativity in complex formation .
Mechanism of Action

The mechanism of action for BRD4 degrader AT1 involves:

  • Target Engagement: AT1 binds to BRD4 through its bromodomain, while simultaneously recruiting the VHL E3 ligase.
  • Ubiquitin-Proteasome Pathway Activation: This dual binding leads to ubiquitination of BRD4, which is then recognized by the proteasome for degradation.
  • Data Supporting Mechanism: Experimental data demonstrate that treatment with AT1 leads to significant depletion of BRD4 levels in cellular models without affecting other BET family members like BRD2 and BRD3, indicating selective degradation .
Physical and Chemical Properties Analysis

The physical and chemical properties of BRD4 degrader AT1 are essential for its function:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in common organic solvents used in pharmaceutical formulations.
  • Stability: Stability studies indicate that AT1 retains activity under physiological conditions over extended periods .
  • Analytical Data: Nuclear magnetic resonance spectroscopy and mass spectrometry confirm the identity and purity of synthesized compounds.
Applications

BRD4 degrader AT1 has several promising applications in scientific research:

  • Cancer Therapeutics: Given its ability to selectively degrade BRD4, AT1 is being explored as a potential treatment for various malignancies where BRD4 plays a critical role in tumorigenesis.
  • Biological Research Tool: As a PROTAC, it serves as an important tool for studying protein function through targeted degradation rather than inhibition.
  • Drug Development: The insights gained from studying AT1 may guide the development of next-generation PROTACs targeting other proteins involved in cancer and other diseases .

Properties

Product Name

BRD4 degrader AT1

IUPAC Name

(2S,4R)-1-[(2R)-2-acetamido-3-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C48H58ClN9O5S3

Molecular Weight

972.7 g/mol

InChI

InChI=1S/C48H58ClN9O5S3/c1-27-29(3)66-47-40(27)41(33-16-18-35(49)19-17-33)54-37(44-56-55-30(4)58(44)47)23-39(61)50-20-10-8-9-11-21-65-48(6,7)43(53-31(5)59)46(63)57-25-36(60)22-38(57)45(62)51-24-32-12-14-34(15-13-32)42-28(2)52-26-64-42/h12-19,26,36-38,43,60H,8-11,20-25H2,1-7H3,(H,50,61)(H,51,62)(H,53,59)/t36-,37+,38+,43-/m1/s1

InChI Key

SQNZDYHMCMIGGV-TZPPCSJFSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C

Solubility

Soluble in DMSO

Synonyms

BRD4 degrader AT1; BRD4-degrader-AT1;

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)C(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCSC(C)(C)[C@@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)NC(=O)C)C7=CC=C(C=C7)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.